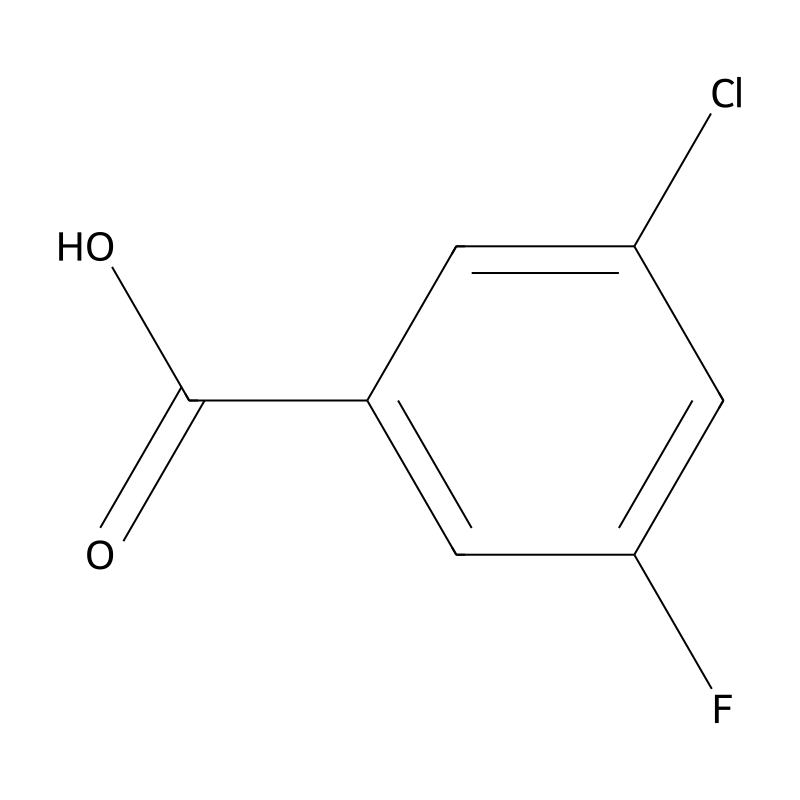

3-Chloro-5-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids

Scientific Field: Chemistry

Summary of Application: This research investigates the structural aspects of ortho fluoro- and chloro- substituted benzoic acids, both as isolated molecules and in the crystalline phase.

Methods of Application: Quantum chemical calculations performed within the density functional theory (DFT) formalism are used to investigate the potential energy landscapes of the molecules.

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination.

Results or Outcomes: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised in good yield.

Precursor for Agrochemical and Pharmaceutical Products

Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of Application: Fluoro- and chloro-substituted benzoic acid derivatives, including 3-Chloro-5-fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products.

Methods of Application: The specific methods of application can vary widely depending on the specific agrochemical or pharmaceutical product being synthesized.

Synthesis of Pesticides

Scientific Field: Pesticide Synthesis

Summary of Application: Chloro-substituted benzoic acids, including 3-Chloro-5-fluorobenzoic acid, are amongst the more versatile precursors or intermediates in the synthesis of pesticides.

Methods of Application: The specific methods of application can vary widely depending on the specific pesticide being synthesized.

Quantitative Determination of Iron in Aqueous Solution

Scientific Field: Analytical Chemistry

Summary of Application: Due to its complexing ability, the ortho-substituted fluorobenzoic acid (2-fluorobenzoic acid) has been for long used in the quantitative determination of iron in aqueous solution.

Methods of Application: The specific methods of application can vary widely depending on the specific analytical technique being used.

Synthesis of Dibenzoate Esters Type Anticancer Drugs

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3,4,5-Trifluorobenzoic acid, a compound similar to 3-Chloro-5-fluorobenzoic acid, is used as a synthetic building block for dibenzoate esters type anticancer drugs.

Methods of Application: The specific methods of application can vary widely depending on the specific anticancer drug being synthesized.

Identification and Quantification of Amino Acids in Metabolomics Study

Scientific Field: Metabolomics

Summary of Application: 3-Chloro-2-fluorobenzoic acid, a compound similar to 3-Chloro-5-fluorobenzoic acid, is used in the identification and quantification of amino acids in metabolomics study using 19 F NMR.

3-Chloro-5-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the benzoic acid structure. Its molecular formula is with a molecular weight of approximately 174.56 g/mol. This compound is known for its utility as a pharmaceutical intermediate and protective reagent in various

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose a carbon dioxide molecule.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing more complex organic compounds .

The compound exhibits notable biological activities, particularly in pharmacology. It has been classified as harmful if swallowed and can cause skin irritation, indicating its potential toxicity . Its derivatives are often explored for their antibacterial and antifungal properties, contributing to the development of new pharmaceuticals .

Several methods exist for synthesizing 3-Chloro-5-fluorobenzoic acid:

- Halogenation of Benzoic Acid: Starting from benzoic acid, chlorination and fluorination can be performed sequentially or simultaneously under controlled conditions.

- Electrophilic Aromatic Substitution: Utilizing appropriate electrophiles to introduce chlorine and fluorine onto the aromatic ring.

- Reactions with Fluorinating Agents: Specific reagents can be used to selectively introduce fluorine into the desired position on the benzoic acid framework.

These methods allow for varying degrees of control over yield and purity .

3-Chloro-5-fluorobenzoic acid finds applications in:

- Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients.

- Chemical Research: Used as a protective reagent in organic synthesis.

- Material Science: Its derivatives may be employed in developing new materials with specific properties .

Research into the interaction of 3-Chloro-5-fluorobenzoic acid with biological systems has revealed its potential effects on cellular mechanisms. Studies have indicated that its derivatives may interact with specific enzymes or receptors, influencing metabolic pathways. Further investigation into these interactions is essential for understanding its pharmacological profile and safety .

3-Chloro-5-fluorobenzoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Different halogen positions |

| 4-Chloro-3-fluorobenzoic acid | C7H4ClF O2 | Halogens at para and meta positions |

| 3-Bromo-5-fluorobenzoic acid | C7H4BrF O2 | Bromine instead of chlorine |

| 3-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Different halogen positioning |

The uniqueness of 3-Chloro-5-fluorobenzoic acid lies in its specific arrangement of halogens, which influences its reactivity and biological activity compared to these similar compounds .

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 3-chloro-5-fluorobenzoic acid through halogenation pathways represents a fundamental approach in synthetic organic chemistry. Electrophilic aromatic substitution reactions serve as the primary mechanism for introducing halogen substituents onto benzoic acid derivatives [1] [2]. The process involves a two-step mechanism where the aromatic ring acts as a nucleophile, attacking an electrophilic halogen species [3].

In the first step, the aromatic ring attacks the electrophile, forming a carbocation intermediate that disrupts aromaticity. This step is rate-determining due to the energy required to break aromaticity [3]. The second step involves deprotonation to restore the aromatic system, yielding the substituted product [3].

Direct Chlorination Approaches

Direct chlorination of fluorobenzoic acid derivatives provides a straightforward route to 3-chloro-5-fluorobenzoic acid. The reaction employs molecular chlorine in the presence of Lewis acid catalysts such as aluminum chloride or iron chloride [1] [2]. The mechanism proceeds through the formation of a chloronium ion electrophile, generated by the interaction of chlorine with the Lewis acid catalyst [1].

The chlorination process requires elevated temperatures and careful control of reaction conditions to achieve selective substitution at the desired position [1]. The electron-withdrawing nature of the carboxylic acid group influences the regioselectivity, directing chlorination to meta positions relative to the carboxyl group [2].

Sequential Halogenation Strategies

Sequential halogenation represents an advanced strategy for achieving precise substitution patterns in benzoic acid derivatives . This approach involves introducing halogens in a stepwise manner, taking advantage of the electronic effects of previously installed substituents to control regioselectivity .

The process typically begins with the introduction of the first halogen under controlled conditions, followed by the selective installation of the second halogen . The electronic properties of fluorine and chlorine substituents create distinct activation patterns that guide subsequent halogenation reactions .

Hell-Volhard-Zelinsky Reaction Applications

The Hell-Volhard-Zelinsky reaction provides an alternative approach for halogenation at positions adjacent to carboxylic acid groups [5] [6]. This specialized reaction employs phosphorus tribromide and molecular bromine to achieve alpha-halogenation of carboxylic acids [5] [6].

The mechanism involves four distinct steps: conversion of the carboxylic acid to an acyl bromide, keto-enol tautomerization, bromination of the enol form, and hydrolysis to regenerate the carboxylic acid [6] [7]. While traditionally used for alpha-bromination, modifications of this reaction have been developed for introducing other halogens [5] [6].

The reaction requires elevated temperatures above 373 K and extended reaction times [8]. The process is particularly effective for carboxylic acids containing alpha-hydrogen atoms, making it suitable for specific synthetic applications [8] [9].

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including halogenated benzoic acids [10] [11]. The Suzuki-Miyaura coupling represents one of the most versatile approaches for constructing carbon-carbon bonds between aryl halides and organoboron compounds [12] [13].

The reaction mechanism involves three fundamental steps: oxidative addition of the aryl halide to palladium(0), transmetallation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond [14] [12]. The process requires a base to activate the organoboron compound and facilitate transmetallation [13].

For the synthesis of 3-chloro-5-fluorobenzoic acid, the Suzuki coupling can be employed using appropriately substituted aryl halides and boronic acid derivatives [12]. The reaction conditions typically involve palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), along with bases like potassium carbonate or sodium carbonate [12] [13].

Heck Coupling Strategies

The Heck reaction provides another powerful tool for constructing substituted aromatic compounds through palladium-catalyzed coupling [14] [15]. This reaction couples aryl halides with alkenes to form substituted alkenes, which can subsequently be transformed into benzoic acid derivatives [14] [15].

The mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and insertion of the alkene, beta-hydride elimination, and reductive elimination to regenerate the catalyst [14]. The process typically requires elevated temperatures and the presence of a base [14].

Recent developments in decarboxylative Heck reactions have expanded the scope of this methodology [16]. These reactions allow the direct use of carboxylic acids as coupling partners, eliminating the need for pre-activation [16]. The process involves palladium-catalyzed decarboxylation followed by coupling with alkenes [16].

Optimization of Cross-Coupling Conditions

The optimization of palladium-catalyzed cross-coupling reactions requires careful consideration of multiple factors including catalyst selection, ligand design, base choice, and reaction conditions [10] [11]. Recent advances have focused on developing more efficient catalyst systems that operate under milder conditions [10] [11].

Ligand design plays a crucial role in determining the efficiency and selectivity of cross-coupling reactions [15]. Electron-rich phosphine ligands and N-heterocyclic carbenes have shown particular promise in challenging coupling reactions involving fluorinated aromatics [10] [15].

The choice of base significantly affects the reaction outcome, with different bases providing varying degrees of activation for organoboron and organozinc reagents [13]. Optimization studies have identified specific base-solvent combinations that maximize yields while minimizing side reactions [13].

Fluorine-Specific Considerations

The presence of fluorine substituents in cross-coupling reactions introduces unique challenges and opportunities [10]. Fluorine's high electronegativity and small size affect the electronic properties of the aromatic system, influencing reaction rates and selectivity [10].

Carbon-fluorine bond activation represents an emerging area in cross-coupling chemistry [10]. Recent studies have demonstrated the possibility of selectively activating carbon-fluorine bonds in polyfluorinated aromatics using specialized palladium catalyst systems [10].

The development of fluorine-tolerant coupling conditions has enabled the synthesis of complex fluorinated aromatics that were previously difficult to access [10]. These advances have particular relevance for the preparation of fluorinated benzoic acid derivatives [10].

Industrial-Scale Production Techniques

Oxidative Methodologies for Large-Scale Synthesis

Industrial production of halogenated benzoic acids relies heavily on oxidative transformations of the corresponding toluene derivatives [17]. The oxidation of 3-chloro-5-fluorotoluene represents the most economically viable route for large-scale production of 3-chloro-5-fluorobenzoic acid [17] [18].

The process employs molecular oxygen as the primary oxidant in the presence of cobalt and manganese catalysts [17] [18]. The reaction is conducted in acetic acid as solvent, with sodium bromide serving as a promoter [17]. Typical conditions involve temperatures of 130-160°C and pressures of 10-30 bar [17].

The mechanism involves radical chain processes initiated by the metal catalysts [18]. The cobalt and manganese species facilitate the generation of acyl radicals, which subsequently react with oxygen to form peroxy radicals [18]. The chain propagation steps lead to the formation of the carboxylic acid product [18].

Industrial-scale oxidation processes achieve yields of 89-92% under optimized conditions [18]. The process benefits from the use of continuous flow reactors that provide better heat and mass transfer compared to batch systems [18]. Advanced process control systems monitor key parameters including temperature, pressure, and oxygen consumption to ensure consistent product quality [18].

Sodium Chlorite Oxidation Systems

Sodium chlorite oxidation represents an alternative approach for industrial production, particularly when starting from aldehyde precursors [19] [20]. This method offers advantages in terms of reaction selectivity and environmental impact compared to traditional oxidation processes [19].

The reaction employs sodium chlorite in aqueous acetone, with sulfamic acid serving as a scavenger for chlorine dioxide [19] [20]. The process operates at mild temperatures (0-80°C) and atmospheric pressure, making it suitable for large-scale implementation [19] [20].

Optimized conditions achieve yields exceeding 97% with minimal formation of side products [19] [20]. The process involves careful pH control and staged addition of reagents to prevent explosive decomposition of chlorine dioxide [19]. Industrial implementations incorporate specialized mixing systems to ensure homogeneous reaction conditions [19].

Continuous Flow Manufacturing

Continuous flow manufacturing has gained increasing importance in the production of specialty chemicals, including halogenated benzoic acids [21] [22]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety, and better process control [21].

The design of continuous flow systems for halogenated benzoic acid production requires careful consideration of residence time, mixing efficiency, and heat removal [21]. Microreactor technology enables precise control of reaction parameters while minimizing the inventory of hazardous materials [21].

Recent developments in flow chemistry have focused on the integration of multiple synthetic steps into single continuous processes [21]. These integrated approaches reduce processing costs and improve overall efficiency while maintaining high product quality [21].

Purification and Isolation Protocols

Recrystallization Techniques

Recrystallization remains the most widely used method for purifying 3-chloro-5-fluorobenzoic acid due to its simplicity and effectiveness [23] [24]. The process takes advantage of differential solubility between the desired product and impurities at different temperatures [23].

The choice of recrystallization solvent significantly affects the purity and yield of the final product [23] [24]. Water and ethanol-water mixtures have proven most effective for 3-chloro-5-fluorobenzoic acid, providing purities of 97-99% [23] [24]. The process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [23].

Optimized recrystallization protocols employ staged cooling profiles to maximize crystal quality while minimizing occlusion of impurities [23] [24]. The addition of seed crystals can improve nucleation and control crystal size distribution [23]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [24].

Chromatographic Separation Methods

Column chromatography provides high-resolution separation of isomeric and structurally related impurities [25] [26]. Silica gel chromatography using petroleum ether-ethyl acetate mixtures (2:1) effectively separates 3-chloro-5-fluorobenzoic acid from position isomers [25].

High-performance liquid chromatography (HPLC) offers superior resolution for analytical and preparative applications [27] [26]. Reverse-phase C18 columns with phosphate buffer mobile phases provide baseline separation of halogenated benzoic acid isomers [27] [26]. Detection limits of 0.01-0.05 ng/mL have been achieved for complex matrices [27].

Solid-phase extraction (SPE) techniques enable efficient sample cleanup and concentration [27]. C18 stationary phases provide quantitative retention (>90%) of fluorinated benzoic acids while removing interfering salts and polar impurities [27].

Crystallization Engineering

Advanced crystallization engineering approaches enable precise control of crystal properties including size distribution, morphology, and polymorphic form [25]. These considerations are particularly important for pharmaceutical and electronic applications where specific crystal properties are required [25].

Controlled nucleation and growth processes can be achieved through temperature programming, seeding strategies, and the use of crystallization additives [25]. Antisolvent crystallization techniques provide an alternative approach for systems where temperature control is insufficient [25].

Process analytical technology (PAT) enables real-time monitoring of crystallization processes [25]. In-situ spectroscopic methods provide information on solution concentration, crystal size distribution, and polymorphic transitions during the crystallization process [25].

Industrial Purification Systems

Industrial purification systems must accommodate large volumes while maintaining consistent product quality [25] [28]. Continuous crystallization systems offer advantages including improved heat and mass transfer, reduced batch-to-batch variability, and enhanced process control [25].

The design of industrial crystallization equipment requires consideration of materials of construction, heat transfer capabilities, and mixing systems [25]. Specialized materials resistant to halogenated organics are essential for long-term operation [25].

Quality control systems incorporate multiple analytical techniques to ensure product specifications are met [28] [26]. Routine monitoring includes purity analysis by HPLC, identification by infrared spectroscopy, and confirmation of physical properties [28] [26].

The nucleophilic aromatic substitution (NAS) reactions of 3-chloro-5-fluorobenzoic acid represent a fundamental class of transformations governed by the electron-withdrawing nature of both halogen substituents and the carboxylic acid group. The presence of chlorine at the 3-position and fluorine at the 5-position, combined with the carboxyl group at the 1-position, creates a highly activated aromatic system toward nucleophilic attack [1] [2].

Classical Addition-Elimination Mechanism

The mechanism proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex [3] [4]. In the initial step, the nucleophile attacks the aromatic carbon bearing the halogen substituent, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized across the aromatic ring and onto the electron-withdrawing substituents [1] [5]. The carboxylic acid group provides additional stabilization through its strong electron-withdrawing inductive effect [6] [7].

For 3-chloro-5-fluorobenzoic acid, the addition-elimination mechanism shows preference for displacement at the chlorine-bearing carbon under traditional conditions. This selectivity arises from the superior leaving group ability of chloride compared to fluoride, despite fluorine being more electronegative [2] [8]. The reaction kinetics follow second-order behavior, with the rate-determining step being the nucleophilic addition to form the Meisenheimer complex [1].

Reactivity Patterns with Different Nucleophiles

Hydroxide Nucleophiles: Reaction with hydroxide ions under high temperature conditions (typically 150-200°C) yields the corresponding phenol derivative. The process requires strong basic conditions and elevated temperatures to overcome the activation barrier for Meisenheimer complex formation [1] [5].

Alkoxide Nucleophiles: Methoxide and other alkoxide nucleophiles react readily in alcoholic solvents under basic conditions. The reaction proceeds through the same addition-elimination pathway, producing the corresponding aryl ethers [2] [5].

Nitrogen Nucleophiles: Ammonia and primary amines can displace halogen substituents under appropriate conditions. These reactions typically require elevated pressure and temperature due to the lower nucleophilicity of nitrogen compared to oxygen-based nucleophiles [5] [8].

Photoredox-Catalyzed Fluorine Displacement

Recent developments in photoredox catalysis have enabled the unprecedented displacement of fluorine from unactivated fluoroarenes [9] [10]. In the case of 3-chloro-5-fluorobenzoic acid, organic photoredox catalysts can facilitate cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) [10]. This mechanism involves the formation of a radical cation intermediate through single-electron oxidation, followed by nucleophilic attack and elimination of fluoride [9].

The photoredox approach represents a significant advancement because fluorine traditionally acts as a poor leaving group in classical nucleophilic aromatic substitution reactions. The success of this methodology stems from the ability of the radical cation intermediate to lower the activation barrier for fluoride departure [10].

| Nucleophile | Reaction Conditions | Product Type | Mechanism | Reactivity Order |

|---|---|---|---|---|

| Hydroxide | High temperature, strong base | Phenol derivative | Addition-elimination via Meisenheimer complex | Cl > F (traditional) |

| Methoxide | Alcoholic solvent, base | Methyl ether | Addition-elimination via Meisenheimer complex | Cl > F (traditional) |

| Ammonia | High pressure, elevated temperature | Aniline derivative | Addition-elimination | Cl > F (traditional) |

| Primary amines | Moderate temperature, basic conditions | Substituted aniline | Addition-elimination | Cl > F (traditional) |

| Fluoride | Photoredox catalysis or specialized conditions | Fluorinated derivative | Cation radical accelerated | F can be displaced under specific conditions |

Carboxylic Acid Derivitization Reactions

The carboxylic acid functionality in 3-chloro-5-fluorobenzoic acid serves as a versatile handle for chemical transformations, enabling access to a diverse array of functional derivatives. The electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of these derivatization processes [12].

Esterification Reactions

Fischer Esterification: The classical Fischer esterification of 3-chloro-5-fluorobenzoic acid with alcohols in the presence of acid catalysts represents a fundamental transformation [13] [14]. The reaction proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [13]. The electron-withdrawing halogens reduce the basicity of the carbonyl oxygen, requiring longer reaction times or higher temperatures compared to unsubstituted benzoic acid [14].

The equilibrium nature of Fischer esterification necessitates removal of water or use of excess alcohol to drive the reaction to completion [13]. For 3-chloro-5-fluorobenzoic acid, typical yields range from 65-95% depending on the alcohol employed and reaction conditions [15].

Alternative Esterification Methods: Modern esterification approaches include the use of heteropolyacid catalysts under solvent-free conditions, achieving excellent yields (>85%) with improved atom economy [15]. The use of benziodazolone reagents provides another efficient route, offering mild conditions and high chemoselectivity [16].

Acid Chloride Formation

The conversion of 3-chloro-5-fluorobenzoic acid to the corresponding acid chloride represents a crucial transformation for subsequent derivatization reactions [17] [18]. Phosphorus Trichloride Method: Recent developments have highlighted the use of phosphorus trichloride (PCl₃) as an atom-efficient chlorinating reagent [17] [18]. This method features high atom efficiency, utilizing nearly all three chlorine atoms of PCl₃ in the chlorination process [18]. The reaction proceeds at moderate temperatures (60-100°C) and produces phosphonic acid as a non-toxic, easily removable byproduct [18].

For electron-deficient aromatic carboxylic acids like 3-chloro-5-fluorobenzoic acid, the reaction with PCl₃ typically yields 70-90% of the desired acid chloride [18]. The electron-withdrawing nature of the halogen substituents slightly reduces reactivity compared to unsubstituted benzoic acid, following the order: electron-rich > electron-neutral > electron-poor [18].

Traditional Methods: Conventional approaches using thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride remain viable options, though with lower atom efficiency [17] [18].

Amidation Reactions

The formation of amides from 3-chloro-5-fluorobenzoic acid can be accomplished through several pathways [16] [19]. Direct Amidation: Modern coupling reagents enable direct amidation under mild conditions. The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with appropriate activating agents provides efficient access to amides [20].

Via Acid Chloride Intermediates: The acid chloride intermediate can be readily converted to amides through reaction with amines under basic conditions [17]. This two-step approach often provides higher yields and better control over reaction conditions [19].

One-Pot Protocols: Recent developments include one-pot protocols using acyl fluoride intermediates formed in situ [21]. These methods combine the formation of acyl fluorides from carboxylic acids with subsequent amidation in a single vessel [21].

Anhydride Formation and Other Transformations

Anhydride Formation: Treatment with dehydrating agents such as phosphorus pentoxide (P₂O₅) or acetic anhydride yields the corresponding benzoic anhydride [19] [22]. The electron-withdrawing halogens facilitate the dehydration process by stabilizing the intermediate species [22].

Reduction Reactions: Reduction of 3-chloro-5-fluorobenzoic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) proceeds with excellent yields (85-95%) [22]. The reduction is non-selective and reduces the carboxylic acid completely to the primary alcohol [22].

| Reaction Type | Reagents | Conditions | Yield Range | Key Features |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol + H₂SO₄ catalyst | Reflux, excess alcohol | 65-95% | Reversible, equilibrium driven |

| Acid Chloride Formation | PCl₃, PCl₅, or SOCl₂ | 60-100°C, inert atmosphere | 70-90% | High atom efficiency with PCl₃ |

| Amidation | Amine + coupling reagent | Room temperature to mild heating | 80-95% | Mild conditions possible |

| Anhydride Formation | P₂O₅ or acetic anhydride | Elevated temperature | 60-85% | Dehydrating agent required |

| Reduction | LiAlH₄ | Anhydrous conditions | 85-95% | Complete reduction to alcohol |

Redox Behavior and Functional Group Interconversions

The redox chemistry of 3-chloro-5-fluorobenzoic acid encompasses both the carboxylic acid functionality and the halogen substituents, providing opportunities for selective functional group transformations and interconversions [23] [24] [25].

Reduction Processes

Carboxylic Acid Reduction: The reduction of the carboxylic acid group proceeds through hydride-mediated mechanisms [23] [22]. Lithium aluminum hydride (LiAlH₄) provides complete reduction to the primary alcohol, while controlled reduction with DIBAL-H can yield the corresponding aldehyde under carefully controlled conditions [22].

Electrochemical reduction studies of halogenated benzoic acids demonstrate that the reduction potentials are influenced by the electron-withdrawing nature of the halogen substituents [23]. The presence of chlorine and fluorine makes the carboxylic acid more difficult to reduce compared to unsubstituted benzoic acid [23].

Halogen-Specific Reductions: Selective reduction of carbon-halogen bonds can be achieved using various reducing systems [24] [26]. Catalytic hydrogenation using palladium catalysts preferentially reduces the carbon-chlorine bond over the carbon-fluorine bond due to the greater strength of the C-F bond [27] [28].

Oxidation Behavior

Advanced Oxidation Processes: The degradation of 3-chloro-5-fluorobenzoic acid under oxidative conditions has been studied using Fenton chemistry and related advanced oxidation processes [24] [26]. The presence of halogen substituents influences the hydroxyl radical reactivity patterns and degradation pathways [24].

The redox behavior in Fenton systems demonstrates that electron-withdrawing substituents like chlorine and fluorine decrease the reaction rates compared to unsubstituted benzoic acid [26]. The degradation follows multiple pathways including hydroxylation, decarboxylation, and dehalogenation processes [29] [24].

Electrochemical Oxidation: Electrochemical studies reveal complex oxidation patterns involving both the aromatic ring and the carboxylic acid group [23]. The presence of halogens affects the overpotential required for oxidation and influences the product distribution [30].

Functional Group Interconversion Strategies

Halogen Exchange Reactions: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions leading to functional group interconversion [31] [32]. These transformations follow established SNAr mechanisms with the reactivity order typically favoring chlorine displacement over fluorine [8].

Photoredox-Mediated Transformations: Recent advances in photoredox catalysis enable novel functional group interconversions that were previously challenging [25]. These methods can achieve selective transformations under mild conditions using visible light activation [9] [10].

Metal-Catalyzed Cross-Coupling: The halogen substituents can serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups through C-C and C-N bond formation .

| Transformation | Oxidation State Change | Typical Reagents | Mechanism Type | Selectivity Considerations |

|---|---|---|---|---|

| Carboxylic acid to alcohol | +3 to +1 | LiAlH₄, NaBH₄ | Hydride reduction | Non-selective reduction |

| Carboxylic acid to aldehyde | +3 to +1 | DIBAL-H (partial reduction) | Controlled hydride reduction | Requires careful control |

| Halogen exchange reactions | 0 | Nucleophilic substitution | SN2 or SNAr | Position dependent |

| Oxidative dehalogenation | Varies | Oxidizing agents | Radical or ionic | Can affect multiple sites |

| Reductive dehalogenation | Varies | Reducing metals, H₂/Pd | Radical or ionic | Can affect multiple sites |

Solid-State Reactivity and Thermal Decomposition

The solid-state behavior and thermal decomposition patterns of 3-chloro-5-fluorobenzoic acid provide insights into its stability profile and potential reaction pathways under elevated temperature conditions [33] [34] [35].

Thermal Stability Profile

Phase Transition Behavior: Thermogravimetric analysis reveals that 3-chloro-5-fluorobenzoic acid undergoes several distinct thermal events [33] [35]. The initial phase involves dehydration and phase transitions occurring between 150-200°C, where any residual moisture or crystallization water is eliminated [33] [36].

The compound exhibits a melting point of 203-205°C with decomposition [7] [12], indicating that thermal decomposition begins to compete with melting at elevated temperatures. This behavior is characteristic of aromatic carboxylic acids bearing electron-withdrawing substituents [33] [35].

Thermal Decomposition Stages: The thermal decomposition of halogenated benzoic acids typically proceeds through three distinct stages [33]. The first stage involves physical transitions and dehydration processes. The second stage encompasses the initiation of chemical decomposition, primarily involving decarboxylation reactions. The third stage involves extensive decomposition and potential combustion processes [33].

Decarboxylation Mechanisms

Primary Decarboxylation Pathway: The major thermal decomposition pathway involves loss of carbon dioxide to yield the corresponding substituted benzene derivative [33] [34] [37]. For 3-chloro-5-fluorobenzoic acid, this process yields 1-chloro-3-fluorobenzene as the primary aromatic product [34].

Gas-phase thermal decomposition studies of benzoic acid derivatives indicate that approximately 80% of the decomposition occurs through molecular rearrangement mechanisms, while the remainder proceeds via free radical pathways [34]. The presence of halogen substituents can influence the relative importance of these competing mechanisms [35].

Kinetic Parameters: The decarboxylation reaction typically follows first-order kinetics with respect to the carboxylic acid substrate [34]. The activation energy for decarboxylation is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally increasing the activation barrier [33] [35].

Solid-State Reaction Pathways

Crystal Structure Influences: The solid-state reactivity is significantly influenced by the crystal packing arrangement and intermolecular interactions [36] [38]. Hydrogen bonding between carboxylic acid groups and halogen-halogen interactions can affect the thermal stability and decomposition pathways [39].

Heterogeneous Catalysis Effects: Surface-catalyzed decomposition can become significant at elevated temperatures [34]. The nature of the container material and surface area can influence both the rate and selectivity of thermal decomposition processes [36].

Atmospheric Effects: The decomposition behavior is sensitive to the atmospheric conditions, with oxygen promoting combustion pathways while inert atmospheres favor molecular rearrangement processes [33] [36].

Advanced Thermal Analysis

Differential Scanning Calorimetry: DSC analysis reveals the thermodynamic parameters associated with phase transitions and decomposition events [36]. The enthalpy changes provide quantitative measures of the energy requirements for various thermal processes [35].

Thermodynamic Stability: Computational studies of fluorinated carboxylic acids indicate that the C-F bonds (101-125 kcal/mol) are significantly stronger than C-H bonds (89-104 kcal/mol), contributing to the overall thermal stability of the molecule [27] [28]. The O-H bond energy in the carboxylic acid group (109-113 kcal/mol) is also influenced by the degree of fluorine substitution [28].

Environmental Implications: The thermal stability and decomposition patterns have important implications for environmental fate and industrial handling [27] [28]. The strong C-F bonds contribute to the persistence of partially fluorinated compounds in the environment [28].

| Temperature Range (°C) | Primary Process | Major Products | Mechanism | Halogen Effects |

|---|---|---|---|---|

| 150-200 | Dehydration/phase changes | Anhydrous solid | Physical transition | Minimal |

| 200-250 | Decarboxylation initiation | CO₂ + aromatic hydrocarbon | Molecular rearrangement | Slight stabilization |

| 250-300 | Major decarboxylation | CO₂ + substituted benzene | Radical processes | Moderate influence |

| 300-400 | Ring fragmentation | Various fragments | Multiple pathways | Significant effects |

| 400+ | Complete combustion | CO₂ + H₂O | Oxidative processes | Complete elimination |

XLogP3

GHS Hazard Statements

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant